

Lenalidomide-6-F: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Lenalidomide-6-F*

Cat. No.: *B6178837*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide-6-F is a fluorinated derivative of Lenalidomide, an immunomodulatory drug. It has garnered significant interest in the field of targeted protein degradation as a potent and selective ligand for the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This document provides a comprehensive technical overview of **Lenalidomide-6-F**, including its physicochemical properties, mechanism of action, and key experimental protocols for its application in research, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs).

Core Data Presentation

The fundamental properties of **Lenalidomide-6-F** are summarized in the table below.

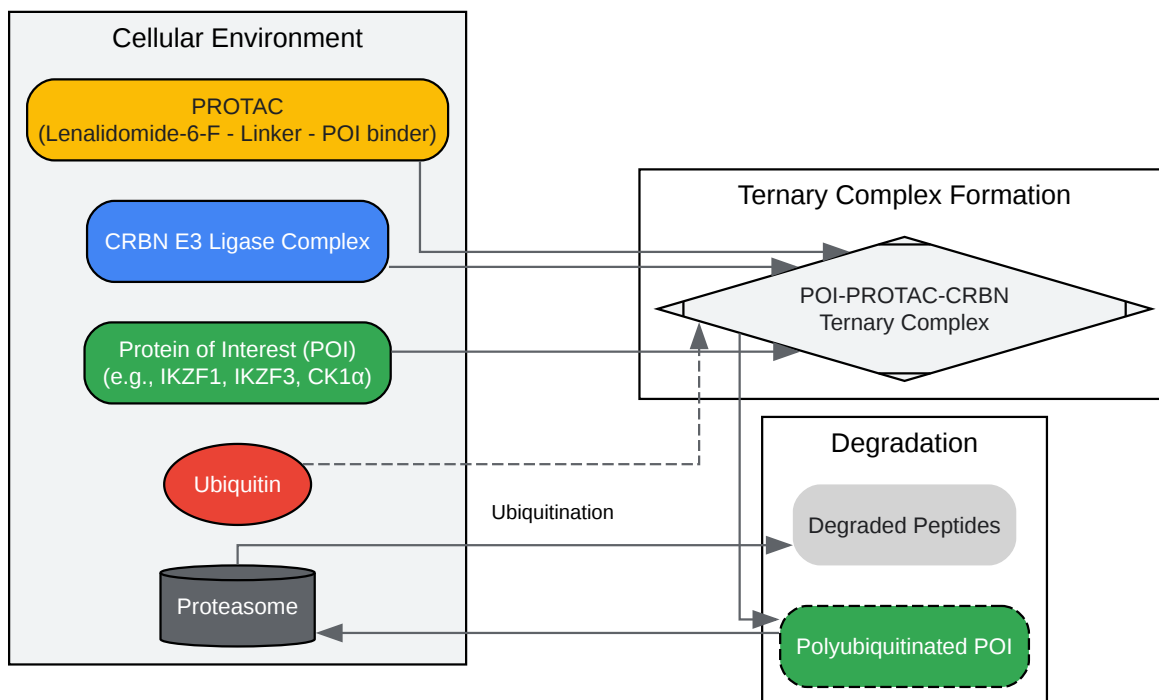
Property	Value	Source(s)
Molecular Weight	262.24 g/mol	[1][2]
Chemical Formula	C ₁₃ H ₁₁ FN ₂ O ₃	[3][4]
CAS Number	2468780-87-0	[1][3]
Appearance	Solid	[1]
Primary Target	Cereblon (CRBN)	[1][2][3][4]

Mechanism of Action: The PROTAC Pathway

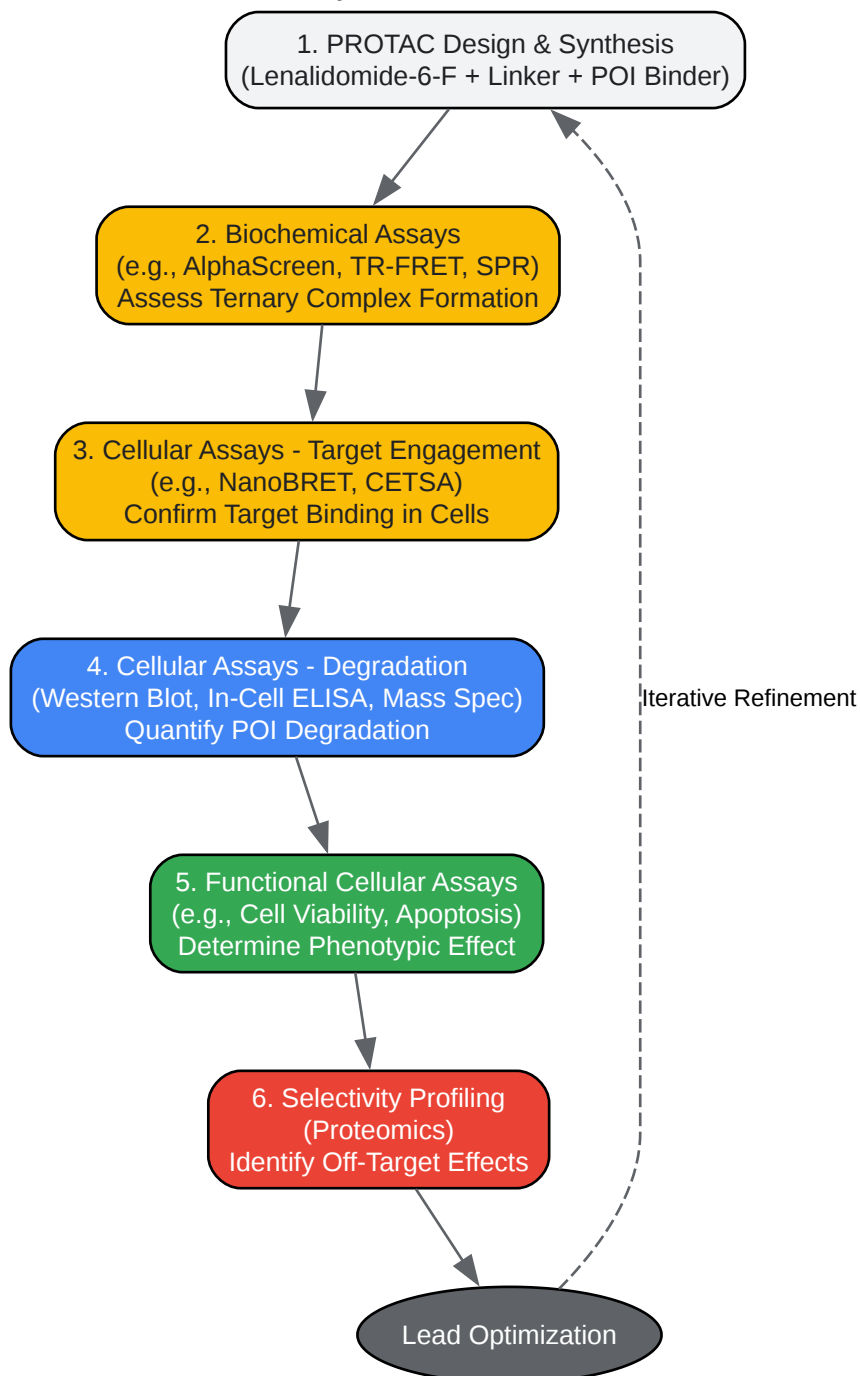
Lenalidomide-6-F functions as a molecular glue, facilitating the interaction between CRBN and specific target proteins, known as neosubstrates. When incorporated into a PROTAC, **Lenalidomide-6-F** serves as the E3 ligase-binding moiety. The PROTAC, a heterobifunctional molecule, simultaneously binds to both CRBN (via the **Lenalidomide-6-F** warhead) and a protein of interest (POI). This induced proximity leads to the formation of a ternary complex (POI-PROTAC-CRBN), which triggers the ubiquitination of the POI by the E3 ligase machinery. The polyubiquitinated POI is then recognized and degraded by the proteasome.

Studies have shown that the 6-fluoro modification on Lenalidomide enhances its selectivity for certain neosubstrates. Specifically, 6-fluoro lenalidomide has been demonstrated to induce the selective degradation of Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1 α (CK1 α), which are implicated in the anti-cancer activity of Lenalidomide. This increased selectivity can lead to more potent anti-proliferative effects in certain cancer cell lines, such as multiple myeloma and 5q-myelodysplastic syndrome (MDS) cell lines.

PROTAC-Mediated Protein Degradation Pathway



PROTAC Discovery and Characterization Workflow



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References

- 1. benchchem.com [benchchem.com]
- 2. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
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